molecular formula C14H17N5O7S2 B13398589 Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate

Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate

Cat. No.: B13398589
M. Wt: 431.4 g/mol
InChI Key: URJYLLNGWZHWIC-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate is a complex organic compound with a molecular formula of C14H17N5O7S2 and a molecular weight of 431.44 g/mol This compound is known for its unique structural features, which include a pyridine ring, a pyrimidine ring, and multiple functional groups such as sulfonamide and ester groups

Preparation Methods

The synthesis of Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The starting material, 4,6-dimethoxypyrimidine, is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Sulfonamide Group: The pyrimidine derivative is then reacted with a sulfonamide reagent under controlled conditions to introduce the sulfonamide group.

    Coupling with Pyridine Derivative: The sulfonamide-containing pyrimidine is coupled with a pyridine derivative through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the resulting compound to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, where nucleophiles such as amines or thiols replace existing substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H17N5O7S2

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate

InChI

InChI=1S/C14H17N5O7S2/c1-4-26-27(21)9-6-5-7-15-12(9)28(22,23)19-14(20)18-13-16-10(24-2)8-11(17-13)25-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20)

InChI Key

URJYLLNGWZHWIC-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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